molecular formula C12H11BrN4OS B2747605 N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097899-60-8

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2747605
CAS RN: 2097899-60-8
M. Wt: 339.21
InChI Key: PGNIEMSBRRWSOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine” consists of a pyrimidin-4-amine group attached to an azetidin-3-yl group, which is further attached to a 4-bromothiophene-2-carbonyl group.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as pinacol boronic esters have been used in organic synthesis. Protodeboronation of these esters has been achieved using a radical approach .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with a similar structure to N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine have been synthesized and evaluated for their potential in treating various conditions due to their central nervous system (CNS) activity. For instance, Schiff’s bases and azetidinone analogues have shown antidepressant and nootropic activities in dose-dependent manners, suggesting that modifications to the azetidinone skeleton could lead to the development of potent CNS active agents for therapeutic use (Asha B. Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Research into pyrimidine-azetidinone analogues has revealed their potential in antimicrobial and antitubercular activities. These studies underscore the importance of these compounds in designing antibacterial and antituberculosis drugs, following molecular modeling predictions to enhance efficacy prior to synthesis (M. Chandrashekaraiah et al., 2014).

Kinase Inhibition for Therapeutic Applications

A novel series of compounds related to this compound has been developed for kinase inhibition, demonstrating significant inhibitory potency against protein kinases involved in various diseases. This research opens avenues for utilizing these compounds in designing drugs targeting specific kinases, indicating their vast potential in therapeutic applications (Yvonnick Loidreau et al., 2015).

properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4OS/c13-8-3-10(19-6-8)12(18)17-4-9(5-17)16-11-1-2-14-7-15-11/h1-3,6-7,9H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNIEMSBRRWSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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